N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features a triazole ring, an indole moiety, and a dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and its applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and indole moieties allow the compound to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-(3,4-dimethoxyphenyl)ethyl}-3,4-dimethoxyphenylacetamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and indole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-30-18-6-4-5-17-16(18)11-12-28(17)14-22(29)25-23-24-21(26-27-23)10-8-15-7-9-19(31-2)20(13-15)32-3/h4-7,9,11-13H,8,10,14H2,1-3H3,(H2,24,25,26,27,29) |
InChI Key |
UIKHBJYVYDUVOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.